molecular formula C8H8N2 B1314994 5-Methylimidazo[1,5-a]pyridine CAS No. 6558-64-1

5-Methylimidazo[1,5-a]pyridine

Cat. No. B1314994
CAS RN: 6558-64-1
M. Wt: 132.16 g/mol
InChI Key: AMTVPXODMPYFPU-UHFFFAOYSA-N
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Description

5-Methylimidazo[1,5-a]pyridine is a significant structural component of a large number of agrochemicals and pharmaceuticals . It has a molecular weight of 132.16 and its IUPAC name is 5-methylimidazo[1,2-a]pyridine .


Synthesis Analysis

The synthesis of 5-Methylimidazo[1,5-a]pyridine has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access 5-Methylimidazo[1,5-a]pyridine from readily available starting materials . This includes methods involving cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .


Molecular Structure Analysis

The molecular structure of 5-Methylimidazo[1,5-a]pyridine consists of an imidazole ring fused to a pyridine ring . The molecular formula is C8H8N2 .


Chemical Reactions Analysis

Imidazo[1,5-a]pyridine is a significant structural component of a large number of agrochemicals and pharmaceuticals . The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine .


Physical And Chemical Properties Analysis

5-Methylimidazo[1,5-a]pyridine has a molecular weight of 132.16 . It is stored at ambient temperature . The physical form is liquid .

Scientific Research Applications

Antituberculosis Agents

  • Scientific Field : Medicinal Chemistry
  • Application Summary : Imidazo[1,2-a]pyridine analogues have been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry. They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
  • Results or Outcomes : The compounds have shown significant activity against MDR-TB and XDR-TB .

Versatile Scaffolds for Different Applications

  • Scientific Field : Materials Science and Pharmaceutical Field
  • Application Summary : Imidazo[1,5-a]pyridine nuclei and derivatives have attracted growing attention due to their unique chemical structure and versatility, optical behaviors, and biological properties .
  • Results or Outcomes : These compounds have shown great potential in several research areas, such as optoelectronic devices, sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging .

Safety And Hazards

The safety data sheet for 5-Methylimidazo[1,2-a]pyridine hydrochloride suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

5-methylimidazo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-7-3-2-4-8-5-9-6-10(7)8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMTVPXODMPYFPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=CN=CN12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80480644
Record name 5-methylimidazo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80480644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methylimidazo[1,5-a]pyridine

CAS RN

6558-64-1
Record name 5-Methylimidazo[1,5-a]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6558-64-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-methylimidazo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80480644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
5-Methylimidazo[1,5-a]pyridine

Citations

For This Compound
7
Citations
NF Ford, LJ Browne, T Campbell… - Journal of medicinal …, 1985 - ACS Publications
Thromboxane A2 (TxA2) is an extremely unstable natural product with potent vasoconstricting, bronchocon-stricting, and platelet aggregating activities. 2 It has been implicated in the …
Number of citations: 120 pubs.acs.org
WW Paudler, JE Kuder, LS Helmick - The Journal of Organic …, 1968 - ACS Publications
The mass spectra of imidazo [1, 2-a] pyridine (I), imidazo [l, 5-a] pyridine (II), imidazo [1, 2-a] pyrimidine (III), and various methyl derivatives are reported and analyzed. The parent …
Number of citations: 20 pubs.acs.org
K Sasaki, A Tsurumori, T Hirota - Journal of the Chemical Society …, 1998 - pubs.rsc.org
The versatile, one-step synthesis of imidazo[1,5-a]pyridines by the reaction of pyridine-2-carbonitriles with DMF under Vilsmeier conditions is described. This reaction was applied to the …
Number of citations: 3 pubs.rsc.org
M Mihorianu, MH Franz, PG Jones… - Applied …, 2016 - Wiley Online Library
A series of Au(I) complexes (12, 13, 14, 15, 16) and Ag(I) complexes (17, 18, 19, 20) derived from imidazo[1,5‐a]pyridin‐3‐ylidenes were synthesized from AuCl(SMe 2 ) or by reacting …
Number of citations: 34 onlinelibrary.wiley.com
C Schlepphorst, MP Wiesenfeldt… - Chemistry–A European …, 2018 - Wiley Online Library
The enantioselective synthesis of tetrahydroimidazo[1,2‐a]pyridines by direct hydrogenation was achieved using a ruthenium/N‐heterocyclic carbene (NHC) catalyst. The reaction …
M Sandeep, P Swati Dushyant… - European Journal of …, 2018 - Wiley Online Library
An aerobic copper‐promoted double oxidative C–H amination and halogenation tandem reaction of 2‐methylazarenes with aliphatic amines or amino acids has been developed. The …
MH ELNAGDI - Advances in heterocyclic chemistry, 1997 - books.google.com
Methylpyridines and other methylazines as precursors to bicycles and polycycles Page 194 ADVANCES IN HETEROCYCLIC CHEMISTRY, VOL. 68 Methylpyridines and Other …
Number of citations: 18 books.google.com

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